Adenosine-5'-RP-alpha-thio-triphosphate
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Overview
Description
Adenosine-5’-RP-alpha-thio-triphosphate is a modified nucleotide analog of adenosine triphosphate (ATP). This compound is characterized by the substitution of one of the oxygen atoms in the triphosphate group with a sulfur atom. This modification imparts unique properties to the molecule, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine-5’-RP-alpha-thio-triphosphate typically involves the phosphorylation of adenosine derivatives followed by sulfurization. A common method includes treating nucleosides with a mild phosphitylating reagent, which selectively reacts with the 5’-hydroxyl group of the unprotected nucleoside. This is followed by sulfurization and hydrolysis to yield the crude adenosine-5’-RP-alpha-thio-triphosphate .
Industrial Production Methods
Industrial production methods for adenosine-5’-RP-alpha-thio-triphosphate are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-RP-alpha-thio-triphosphate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can replace the sulfur atom with other functional groups.
Scientific Research Applications
Adenosine-5’-RP-alpha-thio-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of ATP-dependent enzymes.
Biology: It serves as a tool to investigate the role of ATP in cellular processes, including signal transduction and energy metabolism.
Medicine: It is used in the development of potential therapeutic agents targeting ATP-binding proteins.
Industry: It is employed in the production of modified nucleic acids for various biotechnological applications
Mechanism of Action
Adenosine-5’-RP-alpha-thio-triphosphate exerts its effects by mimicking the natural substrate ATP. It binds to ATP-binding sites on proteins, influencing their activity. The sulfur atom substitution alters the molecule’s reactivity and binding affinity, providing insights into the molecular mechanisms of ATP-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-gamma-thio-triphosphate: Another ATP analog with a sulfur substitution at a different position.
Adenosine-5’-O-(3-thiotriphosphate): A similar compound with a sulfur atom in the triphosphate group.
Uniqueness
Adenosine-5’-RP-alpha-thio-triphosphate is unique due to its specific sulfur substitution, which imparts distinct chemical and biological properties. This makes it particularly useful for studying the stereochemistry and reactivity of ATP-dependent enzymes .
Properties
Molecular Formula |
C10H16N5O12P3S |
---|---|
Molecular Weight |
523.25 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-30(23,31)27-29(21,22)26-28(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,31)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-,30?/m1/s1 |
InChI Key |
ROYJKVPBJVNHCQ-VWJVIAGJSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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